Diethylstilbestrol

Description

This compound is an odorless tasteless white crystalline powder. (NTP, 1992)

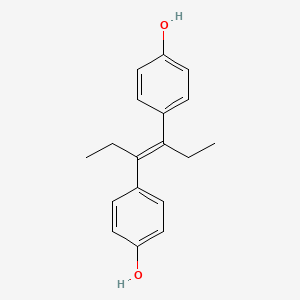

This compound is an olefinic compound that is trans-hex-3-ene in which the hydrogens at positions 3 and 4 have been replaced by p-hydroxyphenyl groups. It has a role as an antineoplastic agent, a carcinogenic agent, a xenoestrogen, an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor, an antifungal agent, an endocrine disruptor, an EC 1.1.1.146 (11beta-hydroxysteroid dehydrogenase) inhibitor, an autophagy inducer and a calcium channel blocker. It is a polyphenol and an olefinic compound.

A synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders. It was also used formerly as a growth promoter in animals. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), this compound has been listed as a known carcinogen. (Merck, 11th ed) The FDA withdrew its approval for the use of all oral and parenteral drug products containing 25 milligrams or more of this compound per unit dose.

This compound is a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, this compound inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and is indicated for neoplasm and has 1 investigational indication.

A synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders. It was also used formerly as a growth promoter in animals. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), this compound has been listed as a known carcinogen.

A synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders. It was also used formerly as a growth promoter in animals. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), this compound has been listed as a known carcinogen. (Merck, 11th ed)

See also: Dienestrol (related); Hexestrol (related); this compound Dipropionate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLYKWWBQGJZGM-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63528-82-5 (di-hydrochloride salt) | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020465 | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, Small plates from benzene | |

CAS No. |

56-53-1, 22610-99-7, 6898-97-1 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenediol, alpha,alpha'-diethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022610997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731DCA35BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

336 to 342 °F (NTP, 1992), 169-172 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and chemical properties of Diethylstilbestrol

Technical Whitepaper: Chemical Synthesis and Physicochemical Characterization of Diethylstilbestrol (DES)

Executive Summary

This compound (DES) is a synthetic nonsteroidal estrogen of the stilbene derivative class. Historically significant as the first orally active synthetic estrogen, its chemical architecture—specifically the trans-isomer—mimics the steric and electronic properties of the natural steroid estradiol. While its clinical use has been severely restricted due to transgenerational carcinogenicity (specifically clear cell adenocarcinoma), DES remains a critical model compound in bio-organic chemistry for studying endocrine disruption, quinone-mediated DNA alkylation, and stilbene synthesis.

This technical guide details the synthetic pathways, physicochemical properties, and metabolic activation mechanisms of DES, designed for researchers investigating estrogen receptor (ER) ligands and chemical toxicology.

Chemical Architecture & Isomerism

The pharmacological potency of DES is strictly governed by its stereochemistry. The molecule exists as two geometric isomers:

-

(E)-DES (Trans): The thermodynamically stable and biologically active form. The distance between the two hydroxyl groups in the trans-isomer closely approximates the O-O distance in estradiol (approx. 12.1 Å), allowing high-affinity binding to the Estrogen Receptor (ER).

-

(Z)-DES (Cis): The sterically hindered isomer.[1] It possesses significantly reduced estrogenic activity (approx. 1/14th of the trans-isomer) due to the inability of the phenolic rings to adopt a planar conformation required for optimal receptor pocket fit.

Key Structural Feature: The central ethyl groups prevent the molecule from rotating freely, locking the active trans conformation in a rigid, steroid-mimicking shape.

Synthetic Pathways

Two primary routes exist for the synthesis of DES: the classical Pinacol Rearrangement (Dodds, 1938) and the modern Titanium-mediated McMurry Coupling.

Route A: The Classical Dodds Synthesis (Pinacol Route)

Historical Benchmark This route relies on the rearrangement of a vicinal diol (pinacol) to a ketone (pinacolone), followed by reduction.

-

Condensation: Anisaldehyde is condensed to form Anisoin.

-

Reduction: Anisoin is reduced to Deoxyanisoin.

-

Alkylation: Deoxyanisoin is alkylated with ethyl iodide to form

-ethyldesoxyanisoin. -

Grignard Addition: Reaction with ethylmagnesium bromide yields the tertiary alcohol.

-

Dehydration: Acid-catalyzed dehydration establishes the stilbene double bond.

-

Demethylation: The methoxy groups are cleaved (using HBr or Pyridine·HCl) to yield the free phenolic DES.

Route B: Modern McMurry Coupling (Titanium-Mediated)

Convergent Synthesis This method utilizes low-valent titanium to couple two carbonyl equivalents in a single step. It is more direct but requires careful control to prevent over-reduction to hexestrol (the saturated alkane).

Reaction:

Protocol Insight: The reaction proceeds via a pinacolate intermediate on the titanium surface. The major byproduct is often the cis-isomer or the over-reduced alkane (Hexestrol).

Visualization: Synthetic Workflows

Figure 1: Comparison of the linear Classical Dodds synthesis versus the convergent McMurry coupling route.

Physicochemical Properties

The following data summarizes the physical constants critical for formulation and handling.

| Property | Value / Description | Note |

| Molecular Formula | MW: 268.35 g/mol | |

| Appearance | White, odorless crystalline powder | |

| Melting Point | 169°C – 172°C | Sharp melting point indicates high purity trans-isomer. |

| Solubility (Water) | Practically Insoluble (~12 mg/L) | Highly lipophilic (LogP ~ 5.07). |

| Solubility (Organic) | Soluble in Ethanol, Ether, Chloroform, Fatty Oils | Soluble in dilute alkali hydroxides (due to phenolic -OH). |

| pKa | ~9.5 – 10.0 (Phenolic) | Weakly acidic; forms salts with strong bases. |

| UV Absorption | Characteristic of the stilbene conjugation. | |

| Stability | Light Sensitive | Undergoes photoisomerization (Trans |

Stability & Reactivity: The Photoisomerization Protocol

Critical Handling Note: DES solutions must be protected from light. Upon exposure to UV light (254 nm or 365 nm), the trans-isomer undergoes a reversible cyclization and isomerization.

Mechanism:

-

Excitation of trans-DES to the singlet excited state.

-

Rotation around the central double bond.

-

Relaxation to the cis-DES ground state (sterically strained).

-

Prolonged irradiation can lead to photocyclization to form phenanthrene derivatives (e.g., hypericin analogs), effectively degrading the sample.

Self-Validating Check: To verify the purity of a DES standard, run an HPLC chromatogram. A small peak appearing just before the main peak after the sample has been left on the benchtop often indicates cis-isomer contamination due to ambient light.

Metabolic Activation & Toxicity Mechanism

The toxicity of DES, particularly its carcinogenic potential, is linked to its metabolic oxidation to a reactive quinone.[2] This pathway distinguishes it from natural estrogens.

The Pathway:

-

Oxidation: DES is oxidized by peroxidases (e.g., Lactoperoxidase, Cytochrome P450) to a Semiquinone radical .

-

Quinone Formation: A second electron abstraction yields DES-4',4''-quinone (DES-Q) .

-

DNA Adducts: DES-Q is a potent electrophile. It does not require an epoxide intermediate (unlike PAHs). It reacts directly with the N3 or N7 positions of purine bases on DNA, leading to depurination and mutation.

Visualization: Metabolic Activation

Figure 2: The oxidative metabolic pathway of DES leading to reactive quinone formation and DNA alkylation.

Handling & Safety Protocol

Hazard Classification: Carcinogen (Category 1A), Reprotoxic.

Operational Controls:

-

Containment: All weighing and solution preparation must occur within a certified Chemical Fume Hood or Glovebox.

-

Inactivation: Spills should not be simply wiped. Treat surfaces with a 10% bleach solution (sodium hypochlorite) to oxidize and degrade the stilbene structure, followed by a solvent wash.

-

Waste: Segregate as "Cytotoxic/Carcinogenic Waste." Do not mix with general organic solvent waste streams.

References

-

Dodds, E. C., et al. (1938). Estrogenic Activity of Certain Synthetic Compounds.[2][3] Nature.

-

McMurry, J. E., et al. (1989). Titanium-Induced Reductive Coupling of Carbonyls.[3][4] Chemical Reviews.

-

Liehr, J. G., et al. (1983). This compound (DES) quinone: a reactive intermediate in DES metabolism. Biochemical Pharmacology.[5][6][7]

-

National Toxicology Program. (2021). Report on Carcinogens: this compound.[2][8] US Department of Health and Human Services.

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

Sources

- 1. longdom.org [longdom.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

- 5. Compound: this compound (CHEMBL411) - ChEMBL [ebi.ac.uk]

- 6. Compound: this compound (CHEMBL411) - ChEMBL [ebi.ac.uk]

- 7. Pharmacokinetics and safety profiles of novel this compound orally dissolving film in comparison with this compound capsules in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Diethylstilbestrol as a nonsteroidal estrogen.

Molecular Pharmacology, Metabolic Activation, and Experimental Applications

Executive Summary

Diethylstilbestrol (DES) represents a pivotal case study in synthetic medicinal chemistry. Structurally, it is a stilbene derivative that functions as a potent nonsteroidal estrogen.[1][2][3] Historically utilized for pregnancy support and prostate cancer therapy, its clinical withdrawal due to transgenerational toxicity has repositioned it as a critical research tool for studying endocrine disruption, estrogen receptor (ER) signaling, and epigenetic reprogramming.

This guide provides a deep-technical analysis of DES for research professionals. It moves beyond basic definitions to explore the structure-activity relationships (SAR) that allow a non-steroidal molecule to mimic estradiol, the metabolic pathways driving its genotoxicity, and standardized protocols for its use in modern assay development.

Part 1: Chemical Architecture & Molecular Mimicry

Structural Basis of Estrogenicity

The potency of DES lies in its ability to achieve molecular mimicry of 17β-Estradiol (E2) despite lacking the steroid phenanthrene ring system.

-

The 4,4'-Dihydroxy Distance: In the trans-conformation, the distance between the two phenolic hydroxyl groups in DES is approximately 12.1 Å . This is nearly identical to the distance between the C3-OH and C17-OH groups in Estradiol (approx. 10.9–12 Å depending on hydration).

-

Hydrophobic Clamp: The ethyl groups at the central double bond of DES provide the necessary bulk to fill the hydrophobic pocket of the ER Ligand Binding Domain (LBD), stabilizing the receptor in its active conformation (Helix 12 closure).

-

Isomeric Specificity: Only trans-DES is estrogenic. cis-DES, formed via photo-isomerization, has a bent structure that fails to span the LBD binding pocket, resulting in a >100-fold loss of affinity.

Comparative Binding Data

DES exhibits higher affinity for the estrogen receptor than the endogenous ligand in many systems, primarily due to slower dissociation rates.

Table 1: Comparative Binding Affinities (Relative Binding Affinity - RBA) Reference Standard: 17β-Estradiol (E2) = 100[4]

| Compound | ER Subtype | RBA (%) | Kd (nM) | Notes |

| 17β-Estradiol (E2) | ERα | 100 | 0.1 – 0.2 | Endogenous ligand. |

| 17β-Estradiol (E2) | ERβ | 100 | 0.1 – 0.5 | Slightly lower affinity for β in some assays. |

| This compound (DES) | ERα | 150 – 200 | 0.05 – 0.1 | Super-agonist; highly stable complex. |

| This compound (DES) | ERβ | 120 – 180 | 0.08 – 0.3 | Retains high potency across subtypes. |

| Tamoxifen | ERα | 1 – 5 | ~5.0 | SERM (Antagonist in breast, agonist in uterus). |

Part 2: Mechanism of Action & Toxicity Pathways

DES operates via two distinct, simultaneous mechanisms: Genomic Signaling (Hormonal) and Metabolic Activation (Genotoxic).

Genomic Pathway (Hormonal)

Upon binding, DES induces dimerization of ERα or ERβ. The complex translocates to the nucleus, binds Estrogen Response Elements (EREs), and recruits co-activators (e.g., SRC-1). Because DES fits the pocket so tightly, it can induce "super-recruitment" of co-activators, leading to excessive transcriptional activity in target tissues (uterus, breast).

Metabolic Activation Pathway (Genotoxic)

Unlike E2, DES is metabolized into a reactive quinone intermediate. This pathway is the primary driver of its carcinogenic potential (e.g., Clear Cell Adenocarcinoma).

-

Catechol Formation: DES is hydroxylated to 3'-hydroxy-DES.[5][6][7]

-

Quinone Oxidation: This catechol is oxidized to DES-4',4''-quinone .

-

DNA Adducts: The quinone is an electrophile that reacts covalently with DNA bases, specifically forming N3-Adenine and N7-Guanine adducts.[5][6][7] These adducts are unstable and lead to depurination, causing replication errors (mutations).

Visualization: Signaling vs. Toxicity

The following diagram illustrates the bifurcation between the receptor-mediated signaling and the metabolism-mediated toxicity.

Figure 1: Bifurcation of DES activity. The left branch (Blue/Green) depicts the receptor-mediated hormonal pathway. The right branch (Yellow/Red) depicts the metabolic activation pathway leading to genotoxicity.

Part 3: Epigenetic & Transgenerational Effects[8][9][10]

Research has established that DES is a potent epigenetic modulator . Exposure in utero does not just affect the fetus but reprograms the germline, leading to effects in the F2 and F3 generations.

Key Mechanisms:

-

Hypermethylation of Hoxa10: The Hoxa10 gene is critical for uterine organogenesis. DES exposure leads to persistent hypermethylation of the Hoxa10 promoter, silencing the gene. This results in the "T-shaped uterus" phenotype and implantation failure.

-

Histone Modification: Alterations in histone acetylation (H3K9ac) in the promoter regions of estrogen-responsive genes (e.g., Lactoferrin).

Part 4: Experimental Protocols

Protocol A: Competitive Estrogen Receptor Binding Assay

Purpose: To determine the Relative Binding Affinity (RBA) of a test compound compared to DES or E2.

Reagents:

-

Receptor Source: Recombinant Human ERα (rhERα) or Rat Uterine Cytosol.

-

Radioligand: [³H]-17β-Estradiol (Specific Activity ~80-100 Ci/mmol).

-

Buffer: 10mM Tris-HCl (pH 7.4), 1.5mM EDTA, 1mM DTT, 10% Glycerol.

-

Separation Agent: Dextran-coated Charcoal (DCC) or Hydroxylapatite (HAP).

Workflow:

-

Preparation: Dilute rhERα to a concentration that binds ~50% of the radioligand in the absence of competitor (determined via saturation curve).

-

Incubation Mix:

-

50 µL [³H]-E2 (Final conc: 1 nM).

-

50 µL Unlabeled Competitor (DES) at serial log dilutions (

M to -

100 µL Receptor preparation.

-

-

Equilibrium: Incubate at 4°C for 16–18 hours. (Note: DES has a slow dissociation rate; overnight incubation ensures equilibrium).

-

Separation: Add 200 µL cold Dextran-Coated Charcoal suspension. Vortex and incubate for 10 min at 4°C to strip free ligand.

-

Centrifugation: Spin at 3000 x g for 10 min at 4°C.

-

Quantification: Aliquot supernatant into scintillation fluid and count (CPM).

-

Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate IC50.

Protocol B: In Vivo Uterotrophic Bioassay (Rodent Model)

Purpose: To assess the functional estrogenic potency of DES in vivo.

Workflow Diagram:

Figure 2: Standard Operating Procedure for the Uterotrophic Bioassay. Critical Control: Ensure fluid imbibition (water uptake) is accounted for by blotting or weighing wet vs. blotted.

References

-

Korach, K. S., et al. (1996). Estrogen Receptor Ligands: Polypharmacology and Structure-Activity Relationships. National Institute of Environmental Health Sciences.[3]

-

Bolger, R., et al. (1998).[8] Identification of Dichloro-Diphenyl-Trichloroethane as an Estrogen Receptor Agonist. Environmental Health Perspectives. (Contains comparative binding data for DES/E2).

-

Cavalieri, E. L., & Rogan, E. G. (2002). Depurinating estrogen-DNA adducts, generators of cancer initiation: their study and role.[5][6][7] Clinical Cancer Research.

-

Newbold, R. R., et al. (2006). Adverse effects of the model environmental estrogen this compound are transmitted to subsequent generations.[9][10] Endocrinology.[9][11]

-

Bromer, J. G., et al. (2009).[12] Hypermethylation of homeobox A10 by in utero this compound exposure: an epigenetic mechanism for altered developmental programming.[12] Endocrinology.[9][11]

-

OECD Guidelines for the Testing of Chemicals. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Publishing.

Sources

- 1. Nonsteroidal estrogen - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen this compound: the defining link to natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen this compound: The defining link to natural estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of this compound–DNA adducts in human breast epithelial cells and inhibition by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist this compound (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound DES Transgenerational Effects Studies [this compound.co.uk]

- 10. Adverse effects of the model environmental estrogen this compound are transmitted to subsequent generations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development - PMC [pmc.ncbi.nlm.nih.gov]

Endocrine-Disrupting Effects of Diethylstilbestrol at Low Doses: Mechanisms, Models, and Methodologies

An In-depth Technical Guide for Researchers

Abstract

Diethylstilbestrol (DES), a potent synthetic estrogen, has served as a paradigmatic endocrine-disrupting chemical (EDC) for decades. While its high-dose effects are well-documented, the subtle yet significant impacts of low-dose exposure remain a critical area of investigation for researchers, toxicologists, and drug development professionals. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and transgenerational epigenetic consequences of low-dose DES exposure. Furthermore, it offers a comprehensive suite of validated experimental protocols, from in vitro assays to in vivo animal models and advanced analytical techniques, to empower researchers in this vital field.

Introduction: The Enduring Legacy of a Potent Endocrine Disruptor

This compound, a nonsteroidal estrogen synthesized in 1938, was once widely prescribed to pregnant women to prevent miscarriages.[1][2] This practice was halted in the 1970s after a clear link was established between in utero DES exposure and the development of a rare vaginal cancer, clear-cell adenocarcinoma, in the daughters of these women.[3][4] This tragic episode established DES as the first transplacental carcinogen and a potent endocrine disruptor.[5]

While the clinical use of DES has ceased, its legacy continues to inform the study of endocrine disruption. Of particular interest is the impact of low-dose exposures, which are more environmentally relevant for many EDCs. Even at doses that do not produce overt signs of toxicity, DES can induce profound and lasting changes in developing organisms.[3][6] These low-dose effects can manifest as reproductive tract abnormalities, infertility, and an increased susceptibility to cancer later in life.[3][7][8] The study of low-dose DES exposure provides a valuable model for understanding the mechanisms of action of other environmental estrogens and the developmental origins of adult disease.[3][6]

Molecular Mechanisms of this compound Action

The primary mechanism of DES action is its ability to mimic endogenous estrogens by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[4] DES is a potent agonist for both receptors, with an affinity for ERα similar to that of estradiol.[5] This potent and prolonged activation of ERs disrupts normal hormonal signaling and cellular function.[4]

Estrogen Receptor-Mediated Signaling

Upon binding to DES, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[4] In the nucleus, the DES-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, initiating their transcription.[4] This leads to changes in the expression of genes involved in cell growth, differentiation, and proliferation.[4] The tissue-specific effects of DES are largely determined by the presence of estrogen receptors in those tissues.[9]

Disruption of Key Developmental Signaling Pathways

Developmental exposure to DES has been shown to persistently alter gene expression, in part by disrupting critical signaling pathways involved in reproductive tract differentiation.

-

Wnt Signaling: The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Studies in mice have shown that neonatal DES exposure can transiently deregulate the expression of Wnt7a, a key gene for uterine development.[10] This disruption is considered a key event leading to many of the reproductive tract abnormalities and cancers associated with DES exposure.[10] Neonatal DES exposure has also been found to persistently reduce Wnt signaling.[11]

-

Hox Gene Expression: Hox genes are a family of transcription factors that are essential for proper anatomical development. DES exposure during critical developmental windows can alter the expression of Hoxa10 and Hoxa11, which are crucial for uterine organogenesis.[5][12] This disruption of Hox gene expression is linked to structural and cellular abnormalities in the reproductive tract.[5]

Epigenetic and Transgenerational Effects of Low-Dose DES

One of the most profound discoveries related to DES is its ability to induce epigenetic changes that can be passed down through generations.[12][13] These heritable changes in gene expression occur without altering the underlying DNA sequence.[4]

DNA Methylation

DNA methylation is a key epigenetic mechanism that can be altered by DES exposure. Studies have shown that DES can cause changes in DNA methylation patterns, leading to long-term alterations in gene expression.[4][14] For example, DES has been shown to cause hypermethylation of the Hox-A10 gene, which is involved in uterine development.[12] Low-dose DES exposure has also been found to increase global DNA methylation levels and alter the expression of DNA methyltransferases (DNMTs) in mouse spermatocytes.[15][16] These epigenetic modifications may contribute to the multigenerational and transgenerational effects observed in DES-exposed families.[4][12]

Transgenerational Inheritance

The effects of DES exposure are not limited to the directly exposed individuals (F1 generation). Evidence from both human and animal studies suggests that DES-induced reproductive abnormalities and increased cancer susceptibility can be transmitted to subsequent generations (F2 and F3).[3][7][8] This transgenerational inheritance is thought to be mediated by epigenetic changes in the germline (sperm and eggs).[12] Animal studies have demonstrated that prenatal DES exposure can lead to reduced fertility, earlier onset of puberty, and reproductive tract abnormalities in the descendants across three generations.[7]

Methodologies for Studying Low-Dose DES Effects

A multi-pronged approach employing a combination of in vitro and in vivo models is essential for comprehensively evaluating the low-dose effects of DES.

In Vitro Assays

In vitro assays provide a controlled environment to investigate the molecular and cellular mechanisms of DES action.

Protocol 1: Estrogen Receptor Activation Assay

This assay is used to determine the estrogenic potential of DES by measuring its ability to activate estrogen receptors.

-

Cell Line: MCF-7 (human breast cancer cell line) or other ER-positive cell lines.

-

Methodology:

-

Culture cells in estrogen-free medium.

-

Treat cells with a range of low-dose concentrations of DES.

-

Lyse the cells and measure the activity of an estrogen-responsive reporter gene (e.g., luciferase) or the expression of endogenous estrogen-responsive genes (e.g., pS2, progesterone receptor) by qPCR.

-

-

Controls: Vehicle control (e.g., DMSO), positive control (17β-estradiol).

Protocol 2: Cell Proliferation Assay

This assay assesses the effect of low-dose DES on cell growth.

-

Cell Line: MCF-7 or other estrogen-responsive cell lines.

-

Methodology:

-

Seed cells in a 96-well plate in estrogen-free medium.

-

Treat cells with various low-dose concentrations of DES.

-

After a defined incubation period (e.g., 72 hours), measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

-

-

Controls: Vehicle control, positive control (17β-estradiol).

Protocol 3: DNA Methylation Analysis in Cell Culture

This protocol is for assessing DES-induced changes in DNA methylation.

-

Cell Line: GC-2 (mouse spermatocyte-derived cell line) or other relevant cell lines.[15][17]

-

Methodology:

-

Treat cells with low-dose DES.

-

Isolate genomic DNA.

-

Analyze global DNA methylation using methods like ELISA-based kits or assess site-specific methylation of target genes (e.g., Hoxa10) using bisulfite sequencing or methylation-specific PCR.

-

-

Controls: Vehicle control.

Animal Models

Animal models are indispensable for studying the systemic and developmental effects of low-dose DES exposure. The mouse has been a particularly useful model as it replicates many of the abnormalities observed in DES-exposed humans.[3]

Protocol 4: Developmental Exposure in Mice

This protocol describes a common method for studying the effects of prenatal or neonatal DES exposure.

-

Animal Model: CD-1 or C57BL/6 mice.

-

Dosing Regimen:

-

Prenatal: Administer DES to pregnant dams via oral gavage, subcutaneous injection, or in the diet during a critical period of reproductive tract development (e.g., gestational days 9-16).[18] Doses can range from micrograms per kilogram of body weight per day.

-

Neonatal: Administer DES via subcutaneous injection to pups for the first few days after birth.[19]

-

-

Endpoint Analysis:

-

Monitor for effects on puberty onset (e.g., age at vaginal opening).[18]

-

At sexual maturity, collect reproductive tissues (uterus, ovaries, testes, etc.) for histopathological analysis.[18]

-

Assess fertility and reproductive outcomes in the exposed (F1) and subsequent generations.[7]

-

Analyze gene expression and epigenetic modifications in target tissues.

-

-

Controls: Vehicle-treated control group.

Table 1: Summary of Low-Dose DES Effects in Animal Models

| Animal Model | Dose | Exposure Window | Observed Effects | Reference |

| CD-1 Mice | 10 µg/kg/day (oral) | Gestational days 9-16 | Earlier vaginal patency, increased uterus weight at weaning, reduced endometrium thickness, and ovarian abnormalities at sexual maturity. | [18] |

| CD-1 Mice | 0.0002 µ g/pup/day (neonatal) | Neonatal | Increased incidence of uterine tumors. | [3] |

| BALB/cJ Mice | 0.05 µg/kg (intraperitoneal) | Pre-pubertal | Significant increase in micronucleus frequency in reticulocytes, indicating genotoxicity. | [20] |

| Mice | 0.1 mg/kg and 1 mg/kg (subcutaneous) | Neonatal | Reduced number of implantation sites at the higher dose; reduced birth weight of offspring at the lower dose. | [21] |

Analytical Techniques for DES Detection

Accurate detection and quantification of DES in biological samples are crucial for exposure assessment.

Protocol 5: DES Quantification in Biological Samples using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing DES.

-

Sample Types: Plasma, urine, tissue homogenates.

-

Methodology:

-

Extraction: Extract DES from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[22] Immunoaffinity extraction can also be used for enhanced selectivity.[23]

-

Enzymatic Hydrolysis: For conjugated DES metabolites, treat the sample with β-glucuronidase.[24]

-

LC Separation: Separate DES from other sample components using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water).

-

MS/MS Detection: Detect and quantify DES using a tandem mass spectrometer in negative ion mode, monitoring for specific precursor-product ion transitions.

-

-

Calibration: Prepare a calibration curve using DES standards of known concentrations.[24]

Conclusion and Future Directions

The study of low-dose DES exposure has been instrumental in shaping our understanding of endocrine disruption. The potent, pleiotropic, and heritable effects of this compound underscore the exquisite sensitivity of the developing endocrine system to exogenous hormonal signals. For researchers, scientists, and drug development professionals, the methodologies and mechanistic insights presented in this guide provide a robust framework for investigating the effects of other potential EDCs.

Future research should continue to unravel the complex interplay between genetic and epigenetic factors in mediating the long-term consequences of developmental DES exposure. The use of advanced multi-omics approaches, such as single-cell RNA sequencing and chromatin accessibility assays, will be invaluable in dissecting the cell-type-specific effects of low-dose DES.[11] Furthermore, a deeper understanding of the transgenerational inheritance of DES-induced phenotypes is crucial for assessing the long-term public health implications of endocrine disruptors.

References

- Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development - PMC. (n.d.).

- This compound DES Transgenerational Effects Studies. (n.d.).

- Adverse Effects of the Model Environmental Estrogen this compound Are Transmitted to Subsequent Generations - Oxford Academic. (n.d.).

- What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17).

- Pharmacology of this compound (Stilbestrol, Dibestrol); Mechanism of action, Pharmacokinetics - YouTube. (2025, March 27).

- Transgenerational Inheritance of DES Exposure - this compound. (2018, April 15).

- This compound DES and Epigenetics Studies. (n.d.).

- Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development - PubMed. (2023, August 29).

- Wnt7a disruption: key event leading to the DES phenotypes and cancers - this compound. (2017, December 4).

- Analysis of this compound, dienestrol and hexestrol in biological samples by immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry - Academia.edu. (n.d.).

- Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC. (n.d.).

- This compound - Pharmaceuticals - NCBI Bookshelf - NIH. (n.d.).

- (PDF) The Role of the Estrogen Receptor in this compound Toxicity - ResearchGate. (2025, August 5).

- Effects of a low oral dose of this compound (DES) on reproductive tract development in F1 female CD-1 mice - PubMed. (n.d.).

- In utero exposure to this compound (DES) or bisphenol-A (BPA) increases EZH2 expression in the mammary gland: an epigenetic mechanism linking endocrine disruptors to breast cancer - PubMed. (2010, June).

- DES biological actions involving receptor mediated activities as a mechanism for its toxicity. (2017, October 30).

- Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes | PLOS One - Research journals. (n.d.).

- Simultaneous detection of this compound and estradiol residues with a single immunochromatographic assay strip - PMC. (n.d.).

- THE EFFECT OF SMALL DOSES OF this compound ON THE ANTERIOR HYPOPHYSIS OF THE IMMATURE RAT | Endocrinology | Oxford Academic. (n.d.).

- Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes - PubMed. (2015, November 20).

- Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes - PMC - NIH. (2015, November 20).

- Adverse effects of the model environmental estrogen this compound are transmitted to subsequent generations - PubMed. (n.d.).

- Animal models of prenatal exposure to diethylstilboestrol. (2019, March 11).

- Animal model for age- and sex-related genotoxicity of DES - this compound. (2017, April 10).

- In Utero Exposure to this compound and Blood DNA Methylation in Women Ages 40–59 Years from the Sister Study - NIH. (n.d.).

- Analytical Method for this compound (Targeted to Animal and Fishery Products) The target compounds to be determined are die. (n.d.).

- Effects of a low oral dose of this compound (DES) on reproductive tract development in F1 female CD-1 mice | Request PDF - ResearchGate. (2025, August 7).

- Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PubMed Central. (n.d.).

- This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PubMed Central. (n.d.).

- DES-Related Endocrine Disturbances in Women - this compound. (2017, February 20).

- LFAs for this compound Test - Creative Diagnostics. (n.d.).

- Neonatal this compound exposure disrupts uterine epithelial apical-basal polarity and partial EMT state | bioRxiv. (2026, February 2).

- Experimental study of the effect of this compound on the development of the human female reproductive tract - PubMed. (n.d.).

- Effect of this compound on Implantation and Decidualization in Mice - MDPI. (n.d.).

- This compound (DES) and Endocrine Disruptors (EDCs): Comprehensive Research Trends 1939-2025. (n.d.).

- Dexamethasone Suppression Tests s - VCA Animal Hospitals. (n.d.).

- Audit of low dose dexamethasone suppression test to exclude androgen secreting tumours in hyperandrogenic women | SFEBES2011 | Society for Endocrinology BES 2011 | Endocrine Abstracts. (n.d.).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [this compound.co.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Exposure to this compound during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adverse effects of the model environmental estrogen this compound are transmitted to subsequent generations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prenatal exposure to this compound has long-lasting, transgenerational impacts on fertility and reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Wnt7a disruption: key event leading to the DES phenotypes and cancers [this compound.co.uk]

- 11. Neonatal this compound exposure disrupts uterine epithelial apical-basal polarity and partial EMT state | bioRxiv [biorxiv.org]

- 12. Transgenerational Inheritance of DES Exposure [this compound.co.uk]

- 13. This compound DES Transgenerational Effects Studies [this compound.co.uk]

- 14. This compound DES and Epigenetics Studies [this compound.co.uk]

- 15. Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes | PLOS One [journals.plos.org]

- 16. Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Low-Dose this compound Exposure on DNA Methylation in Mouse Spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of a low oral dose of this compound (DES) on reproductive tract development in F1 female CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal model for age- and sex-related genotoxicity of DES - this compound DES [this compound.co.uk]

- 21. mdpi.com [mdpi.com]

- 22. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. (PDF) Analysis of this compound, dienestrol and hexestrol in biological samples by immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry [academia.edu]

- 24. mhlw.go.jp [mhlw.go.jp]

In Utero Diethylstilbestrol Exposure: A Technical Guide to Long-Term Health Risks and Mechanistic Insights

Abstract

Diethylstilbestrol (DES), a potent synthetic estrogen prescribed to millions of pregnant women from the 1940s to the 1970s, has left an indelible mark on the health of exposed individuals and their descendants. This technical guide provides an in-depth analysis of the long-term health consequences of in utero DES exposure, intended for researchers, scientists, and drug development professionals. We delve into the epidemiological findings, explore the intricate molecular mechanisms of DES-induced toxicity, and present detailed experimental protocols to facilitate further investigation into this critical area of endocrine disruption and developmental toxicology. The guide is structured to offer a comprehensive understanding of the causality behind the observed health risks, emphasizing the scientific integrity and self-validating nature of the described methodologies.

Introduction: The Legacy of a "Wonder Drug"

Initially hailed as a breakthrough to prevent miscarriages and other pregnancy complications, this compound (DES) was widely prescribed for several decades.[1][2] However, its efficacy was later proven to be unfounded.[1] In 1971, a landmark study linked in utero DES exposure to a rare form of vaginal cancer, clear cell adenocarcinoma (CCA), in young women, leading to the FDA's advisory against its use in pregnant women.[1][3] This discovery marked the beginning of decades of research that has uncovered a wide spectrum of long-term health risks for not only the women exposed in utero ("DES daughters") but also for their mothers, male counterparts ("DES sons"), and even subsequent generations ("DES grandchildren").[2]

DES is now recognized as a potent endocrine-disrupting chemical (EDC), a teratogen, and a transplacental carcinogen.[4] Its legacy serves as a stark reminder of the profound and lasting impact that developmental exposure to hormonally active compounds can have on human health across the lifespan and generations. This guide will systematically dissect the health consequences for each exposed population, the underlying molecular and epigenetic mechanisms, and the experimental frameworks used to elucidate these effects.

The Exposed Populations and Their Health Risks

The health consequences of DES exposure are multi-faceted and vary depending on the exposed individual. The primary cohorts of concern are the mothers who ingested the drug, their prenatally exposed daughters and sons, and emerging evidence now points to risks for the third generation.

DES Mothers

Women who were prescribed DES during pregnancy face an elevated risk of certain health issues, most notably breast cancer. Multiple studies have indicated that DES mothers have a moderately increased risk of developing breast cancer compared to unexposed women.[1][5]

DES Daughters

The most extensively studied group, DES daughters, exhibit a wide range of adverse health outcomes, primarily affecting their reproductive and oncologic health.

-

Cancer Risks: The hallmark cancer associated with in utero DES exposure is clear cell adenocarcinoma (CCA) of the vagina and cervix, with DES daughters having a significantly increased risk.[1][6] While rare, the association is strong. Additionally, an increased risk of breast cancer has been observed in DES daughters, particularly after the age of 40.[6] Some research also suggests a potential link to pancreatic cancer.[1][6]

-

Reproductive Tract Abnormalities: DES exposure during critical periods of fetal development can lead to structural abnormalities of the reproductive tract, including a T-shaped uterus, cervical hoods, collars, and vaginal adenosis (the presence of glandular tissue in the vagina).[2][3]

-

Reproductive and Obstetric Complications: These structural anomalies contribute to a higher incidence of infertility, ectopic pregnancy, spontaneous abortion, and preterm delivery.[4][7]

-

Other Health Concerns: Studies have also suggested potential links between in utero DES exposure in daughters and an increased risk for early menopause and cardiovascular issues.[8]

DES Sons

While initially less studied, DES sons also face an increased risk of certain health problems, primarily related to the reproductive system.

-

Genital Abnormalities: Non-cancerous epididymal cysts are the most common abnormality found in DES sons.[4] Other reported issues include undescended testicles (cryptorchidism), microphallus, and hypospadias.[4]

-

Cancer Risk: The evidence for an increased risk of testicular cancer in DES sons has been inconsistent, with some studies suggesting a potential link while others do not show a statistically significant increase.[4]

DES Grandchildren (Third Generation)

Emerging research is exploring the health of the children of DES-exposed individuals, with some studies suggesting potential transgenerational effects. These effects are thought to be mediated through epigenetic mechanisms.[7][9]

-

Reproductive Issues: Some studies have reported that DES granddaughters may experience delayed onset of menstruation and irregular menstrual cycles.[7] There is also some evidence suggesting a higher risk of infertility and preterm birth, though these findings require further investigation.[7]

-

Birth Defects: An increased risk of birth defects, such as hypospadias in DES grandsons, has been suggested in some studies.[9]

The following table summarizes the key long-term health risks associated with DES exposure across the different populations.

| Exposed Population | Health Risks | Supporting Evidence |

| DES Mothers | Increased risk of breast cancer. | [1][5] |

| DES Daughters | Clear cell adenocarcinoma (CCA) of the vagina and cervix, increased risk of breast cancer, potential increased risk of pancreatic cancer, reproductive tract abnormalities (T-shaped uterus, etc.), infertility, adverse pregnancy outcomes (ectopic pregnancy, preterm delivery), early menopause, potential cardiovascular issues. | [1][2][3][4][6][7][8] |

| DES Sons | Epididymal cysts, cryptorchidism, microphallus, hypospadias, inconsistent evidence for increased testicular cancer risk. | [4] |

| DES Grandchildren | Potential for menstrual irregularities and infertility in granddaughters, possible increased risk of birth defects (e.g., hypospadias in grandsons). | [7][9] |

Molecular Mechanisms of DES-Induced Toxicity

The long-lasting and diverse health effects of DES stem from its potent estrogenic activity and its ability to disrupt normal developmental programming through multiple molecular pathways. The primary mechanisms involve direct interaction with estrogen receptors and subsequent alterations in gene expression, as well as the induction of lasting epigenetic changes.

Endocrine Disruption via Estrogen Receptor Signaling

DES is a powerful synthetic estrogen that binds to and activates estrogen receptors (ERs), primarily ERα and ERβ.[8] This activation mimics or interferes with the actions of endogenous estrogens, leading to inappropriate gene expression during critical developmental windows.

-

Genomic Signaling: Upon binding to DES, the estrogen receptor translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[8] This initiates the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[4] Perinatal DES exposure has been shown to persistently elevate the expression of certain estrogen-regulated genes, including proto-oncogenes like c-fos, c-jun, and c-myc, and growth factors.[10]

-

Altered Gene Expression: Studies in animal models have demonstrated that neonatal DES exposure alters the expression of numerous genes in the developing reproductive tract. For example, the expression of seminal vesicle secretory protein IV (Svs4) is downregulated, while lactoferrin (Ltf) is upregulated in the mouse seminal vesicle in an ERα-dependent manner.[11] DES has also been shown to affect the Wnt signaling pathway, which is crucial for development.[12]

The following diagram illustrates the canonical estrogen receptor signaling pathway and how DES can hijack this system.

Epigenetic Reprogramming: A Lasting Legacy

One of the most critical aspects of DES toxicity is its ability to induce persistent epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These epigenetic changes, established during in utero development, can lead to altered gene expression patterns that persist throughout life and may even be passed on to subsequent generations.[12][13][14] The primary epigenetic mechanisms implicated in DES exposure are DNA methylation and histone modifications.[13]

DNA methylation, the addition of a methyl group to a cytosine base in DNA, is a key epigenetic mark that typically leads to gene silencing. DES exposure has been shown to alter DNA methylation patterns in a tissue-specific and gene-specific manner.

-

Gene-Specific Methylation Changes: Animal studies have demonstrated that neonatal DES exposure leads to altered methylation of specific genes. For instance, DES causes hypermethylation of the Hox-A10 gene, which is crucial for uterine development, leading to reproductive tract abnormalities.[9] In the mouse seminal vesicle, DES prevents the developmental demethylation of the Svs4 gene promoter while inducing demethylation of the Ltf gene promoter.[11]

-

Involvement of Epigenetic Modifiers: These changes in DNA methylation are associated with altered expression of the enzymatic machinery that controls methylation, including DNA methyltransferases (DNMTs) and methyl-CpG-binding domain proteins (MBDs). Studies have shown that DES exposure can increase the expression of DNMT3A and MBD2.[11]

Histones are proteins around which DNA is wound, and modifications to these proteins can alter chromatin structure and gene accessibility. DES has been shown to induce changes in histone modifications.

-

Specific Histone Marks: Neonatal DES exposure in mice has been linked to persistent alterations in histone marks at specific gene loci. For example, at the Six1 gene locus in the uterus, there are lasting changes in histone H3 lysine 9 acetylation (H3K9ac), H3 lysine 4 trimethylation (H3K4me3), and H4 lysine 5 acetylation (H4K5ac), which are generally associated with active transcription.[15]

-

Modulation of Histone-Modifying Enzymes: DES can also affect the expression of enzymes that add or remove histone modifications, such as histone deacetylases (HDACs). For example, an increase in HDAC2 expression has been observed following DES exposure.[11]

The following diagram illustrates the interplay between DES exposure, epigenetic modifications, and altered gene expression.

Experimental Methodologies for Studying DES Toxicity

A combination of animal models and human epidemiological studies has been instrumental in uncovering the long-term health effects of DES. This section provides an overview of these methodologies, including detailed protocols for key experiments.

Animal Models: Unraveling Mechanistic Insights

Rodent models, particularly mice, have been invaluable for studying the mechanisms of DES-induced toxicity and for replicating and predicting health outcomes observed in humans.[3][4] The neonatal mouse model, where pups are exposed to DES shortly after birth, is a widely used and well-characterized system.[11][16]

This protocol describes a standard method for neonatal exposure of female mice to DES to study its effects on the reproductive tract.

Materials:

-

This compound (DES) powder

-

Corn oil (vehicle)

-

Sterile injection supplies (syringes, needles)

-

Pregnant female mice (e.g., CD-1 strain)

-

Standard animal housing and care facilities

Procedure:

-

Preparation of DES Solution:

-

Prepare a stock solution of DES in a suitable solvent (e.g., ethanol) and then dilute it in corn oil to the desired final concentration (e.g., 0.1 mg/mL).[12] Ensure complete dissolution. The control group will receive corn oil alone.

-

-

Animal Dosing:

-

Time-pregnant female mice are allowed to give birth. The day of birth is designated as postnatal day 0 (P0).

-

From P0 to P4, newborn female pups are subcutaneously injected daily with either the DES solution or the corn oil vehicle.[12] The dosage can be adjusted based on the experimental design (e.g., 3 µg/g body weight or a fixed dose per pup).[12]

-

-

Post-Exposure Monitoring and Tissue Collection:

-

Pups are weaned at the appropriate age (e.g., 3 weeks).

-

Animals can be monitored throughout their lifespan for the development of tumors or other health issues.

-

For mechanistic studies, tissues such as the uterus, vagina, and ovaries can be collected at various time points (e.g., prepubertal, adult) for molecular and histological analysis.[7]

-

-

Optional Ovariectomy:

-

To study the direct effects of neonatal DES exposure without the influence of endogenous estrogens later in life, ovariectomy can be performed on adult mice.[12]

-

This protocol outlines the key steps for analyzing DNA methylation patterns in uterine tissue from DES-exposed and control mice using bisulfite sequencing.

Materials:

-

Uterine tissue samples

-

DNA extraction kit

-

Sodium bisulfite

-

Hydroquinone

-

NaOH

-

PCR purification kit

-

PCR reagents and primers specific for the bisulfite-converted DNA sequence of the target gene

-

Cloning and sequencing reagents

Procedure:

-

Genomic DNA Extraction:

-

Extract high-quality genomic DNA from the uterine tissue samples using a standard DNA extraction kit.

-

-

Bisulfite Conversion:

-

Denature the genomic DNA by heating.

-

Treat the denatured DNA with a freshly prepared sodium bisulfite solution at a controlled temperature and pH for an extended period (e.g., 16 hours at 55°C).[14] This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Purify the bisulfite-treated DNA using a desalting column.

-

Desulfonate the DNA by treating it with NaOH.

-

Purify the final converted DNA.

-

-

PCR Amplification:

-

Amplify the target region of interest from the bisulfite-converted DNA using PCR with primers designed to be specific for the converted sequence.

-

-

Cloning and Sequencing:

-

Clone the PCR products into a suitable vector.

-

Sequence multiple individual clones to determine the methylation status of each CpG site within the amplified region.

-

Epidemiological Studies: Linking Exposure to Human Health Outcomes

Large-scale, long-term cohort studies have been essential for identifying the association between in utero DES exposure and various health risks in humans. The National Cancer Institute's (NCI) DES Follow-up Study is a prominent example of such a cohort.[17]

The NCI DES Follow-up Study is a multi-generational cohort study that has been tracking the health of DES-exposed and unexposed individuals for decades.[17]

-

Cohorts: The study includes several cohorts:

-

First Generation: Mothers who took DES during pregnancy.

-

Second Generation: Daughters and sons who were exposed in utero.

-

Third Generation: Grandchildren of the DES-exposed mothers.

-

Control Groups: Unexposed individuals are included for comparison.[17]

-

-

Data Collection: Data is collected through periodic questionnaires that gather information on medical history, reproductive health, cancer diagnoses, and other health outcomes.[17] Medical records are often reviewed to confirm diagnoses.

-

Statistical Analysis: A variety of statistical methods are employed to analyze the data from these cohort studies.

-

Relative Risk (RR) and Hazard Ratios (HR): These are common measures used to compare the risk of a health outcome in the exposed group to the unexposed group.

-

Logistic Regression and Cox Proportional Hazards Models: These are statistical models used to assess the association between exposure and health outcomes while controlling for potential confounding factors (e.g., age, smoking status).[4]

-

Survival Analysis: This is used to analyze the time to the occurrence of an event, such as a cancer diagnosis.[4]

-

The following diagram illustrates the workflow of a typical cohort study investigating the effects of an environmental exposure like DES.

Future Directions and Implications for Drug Development

The ongoing research into the long-term effects of DES continues to provide critical insights into the field of endocrine disruption and the developmental origins of health and disease. For researchers and drug development professionals, the DES story offers several important lessons and future research directions:

-

Improved Preclinical Toxicity Testing: The DES tragedy underscores the need for robust preclinical models that can accurately predict the long-term and transgenerational effects of new drug candidates, particularly those with hormonal activity.

-

Focus on Epigenetic Endpoints: Incorporating the analysis of epigenetic modifications into toxicity screening can provide early indicators of potential long-term health risks.

-

Long-Term Follow-up: The latent nature of many DES-related health problems highlights the importance of long-term follow-up in both preclinical and clinical studies.

-

Understanding Transgenerational Inheritance: Further research is needed to fully elucidate the mechanisms of transgenerational epigenetic inheritance and to determine the full extent of health risks for DES grandchildren and great-grandchildren.[3]

Conclusion

In utero exposure to this compound represents a significant public health concern with a complex and enduring legacy. The scientific community's extensive research has not only defined the wide array of long-term health risks for multiple generations but has also provided profound insights into the fundamental principles of endocrine disruption, developmental toxicology, and epigenetic inheritance. For those in the fields of research and drug development, the lessons learned from DES are invaluable. They emphasize the critical importance of rigorous safety testing, a deep understanding of molecular mechanisms, and a long-term perspective on the potential consequences of interfering with the delicate hormonal milieu of development. By continuing to investigate the intricate pathways disrupted by DES, we can not only better care for those affected but also work to prevent similar tragedies in the future.

References

-

Johansson, H., et al. (2016). In Utero Exposure to this compound and Blood DNA Methylation in Women Ages 40–59 Years from the Sister Study. PLoS ONE, 11(9), e0162730. [Link]

-

Cunha, G. R., et al. (2018). Epigenetics and transgenerational effects of DES. Journal of Steroid Biochemistry and Molecular Biology, 176, 51-60. [Link]

-

National Cancer Institute. (2022). This compound (DES) Exposure and Cancer. [Link]

-

Newbold, R. R. (2004). Adverse Effects of the Model Environmental Estrogen this compound Are Transmitted to Subsequent Generations. Endocrinology, 145(Supplement_1), S11-S15. [Link]

-

Patsnap. (2024). What is the mechanism of this compound? [Link]

-

van der Ven, L. T. M., et al. (2019). The in vivo developmental toxicity of this compound (DES) in rat evaluated by an alternative testing strategy. Archives of Toxicology, 93(5), 1337-1349. [Link]

-

AARP. (2024). DES Daughters: A Medication My Mother Took Before I Was Born Will Affect Me for Life. [Link]

-